N-(4-chloro-1,3-benzothiazol-7-yl)-5-nitrothiophene-2-carboxamide
Description
N-(4-chloro-1,3-benzothiazol-7-yl)-5-nitrothiophene-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with a chlorine atom at the 4-position and a carboxamide-linked 5-nitrothiophene moiety at the 7-position. The chlorine substituent on the benzothiazole ring likely enhances electrophilicity and influences binding interactions, while the nitrothiophene group serves as a critical pharmacophore for antibacterial action.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3O3S2/c13-6-1-2-7(11-10(6)14-5-20-11)15-12(17)8-3-4-9(21-8)16(18)19/h1-5H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEFRJWIEKTQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1NC(=O)C3=CC=C(S3)[N+](=O)[O-])SC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader family of nitrothiophene carboxamides, where structural variations in the heterocyclic substituents modulate physicochemical properties, antibacterial potency, and target specificity. Below is a comparative analysis with structurally analogous compounds from the evidence:
Key Findings:
Fluorine and Methyl Groups: Compounds 9 and 13 incorporate fluorine and methyl groups, which increase lipophilicity and membrane permeability, critical for intracellular antibacterial activity . Dimethylamino Group: Compound 10’s dimethylamino substituent introduces basicity, which may improve solubility and pharmacokinetics .
Synthetic Accessibility :
- The target compound’s synthesis likely follows a route analogous to Compounds 13 and 14, involving coupling of a substituted benzothiazole amine with 5-nitrothiophene-2-carboxylic acid .
- Commercial availability of intermediates (e.g., CAS 436151-85-8 for Compound 14) streamlines synthesis for analogs .
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